molecular formula C10H8N4S B352628 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole CAS No. 4030-04-0

3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B352628
CAS No.: 4030-04-0
M. Wt: 216.26g/mol
InChI Key: CTOXAONEYODXLL-UHFFFAOYSA-N
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Description

3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by the presence of a triazine ring fused with an indole ring, and a methylsulfanyl group attached to the triazine ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of isatin with thiocarbohydrazide in glacial acetic acid to form the intermediate 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol . This intermediate can then be further reacted with methyl iodide to introduce the methylsulfanyl group, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydro derivatives of the triazine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methylsulfanyl group in this compound distinguishes it from other triazinoindole derivatives. This functional group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for further study.

Properties

IUPAC Name

3-methylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c1-15-10-12-9-8(13-14-10)6-4-2-3-5-7(6)11-9/h2-5H,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOXAONEYODXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C3=CC=CC=C3N2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
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3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
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3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
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3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 6
3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

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